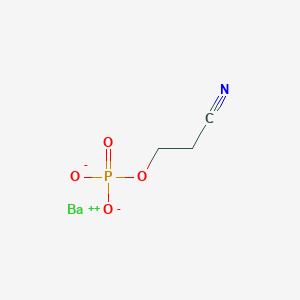

Barium 2-cyanoethyl phosphate

Overview

Description

Barium 2-cyanoethyl phosphate is an organometallic compound with the chemical formula NCCH2CH2OPO3Ba · xH2OThis compound is primarily used as a phosphorylating agent and has applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Barium 2-Cyanoethyl Phosphate is primarily used as a phosphorylating agent . Its primary targets are molecules that require phosphorylation, a process where a phosphate group is added to a molecule, often a protein. This can change the function of the target molecule, often activating or deactivating it, and is a common method of regulating biological processes.

Mode of Action

The compound interacts with its targets by donating a phosphate group . This is facilitated by the presence of the cyanoethyl group, which acts as a leaving group, allowing the phosphate to bind to the target molecule. The result is a phosphorylated product, which can have different properties and functions compared to the original molecule.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific target molecule. It has been used in the chemical synthesis of 3′- and 5′-monophosphate derivatives of o 6 -alkyl-2′-deoxyguanosine . This suggests that it may play a role in pathways involving DNA or RNA processing, as these molecules are key components of these nucleic acids.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecule. By adding a phosphate group, it can significantly alter the target’s function. For example, in the case of proteins, phosphorylation can activate or deactivate the protein, changing its role in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its ability to interact with target molecules . Additionally, temperature and presence of other ions or molecules can also impact its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium 2-cyanoethyl phosphate can be synthesized through the reaction of 2-cyanoethyl phosphate with barium acetate. The reaction typically occurs in an aqueous medium, and the product is obtained as a hydrate. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Barium 2-cyanoethyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form barium phosphate and 2-cyanoethanol

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, using an amine would yield a substituted amine derivative.

Hydrolysis: The major products are barium phosphate and 2-cyanoethanol

Scientific Research Applications

Barium 2-cyanoethyl phosphate has several scientific research applications:

Chemistry: Used as a phosphorylating agent in the synthesis of nucleotides and other phosphorylated compounds.

Biology: Employed in the structural characterization of substrates bound to enzyme active sites using nuclear magnetic resonance (NMR) spectroscopy.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry: Utilized in the manufacturing of thin films and as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

- Barium bromide

- Barium iodide

- Barium hydroxide

- Barium acetate

Uniqueness

Barium 2-cyanoethyl phosphate is unique due to its specific structure, which allows it to act as an effective phosphorylating agent. Unlike other barium compounds, it has a cyanoethyl group that provides additional reactivity and versatility in chemical synthesis .

Biological Activity

Barium 2-cyanoethyl phosphate (Ba-CEP) is a barium salt of cyanoethyl phosphate, which has garnered attention due to its potential biological activities. This compound is primarily studied for its implications in biochemical pathways and its interactions with various biological systems. This article reviews the current understanding of Ba-CEP's biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is represented by the chemical formula . It is synthesized through the reaction of cyanoethyl phosphate with barium salts. The synthesis typically involves methods such as the use of dicyclohexylcarbodiimide (DCC) coupling, which activates the phosphate group for nucleophilic attack by the barium cation .

Biological Activity

Mechanisms of Action

- Enzyme Interaction : Ba-CEP has been shown to interact with various enzymes, potentially acting as a substrate or inhibitor. Notably, it may influence enzymes involved in metabolic pathways, such as acetyl-CoA transferases, which are crucial for energy metabolism .

- Cellular Effects : Studies indicate that Ba-CEP can affect cellular processes such as proliferation and apoptosis. Its role in modulating signaling pathways related to cell growth and differentiation is an area of ongoing research .

- Toxicological Profile : While barium compounds are generally known for their toxicity at high concentrations, Ba-CEP's specific toxicological effects require careful evaluation. It has been classified under various hazard categories due to its acute toxicity upon ingestion or inhalation .

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- Enzyme Inhibition Studies : A study demonstrated that Ba-CEP could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent or a biochemical tool for studying enzyme kinetics .

- Cytotoxic Effects : In vitro studies have shown that Ba-CEP exhibits cytotoxic effects on several cancer cell lines, indicating its potential utility in cancer therapy .

- Toxicological Assessments : Research conducted by the World Health Organization highlighted the need for comprehensive evaluations of barium compounds due to their toxicological profiles, emphasizing the importance of understanding Ba-CEP's safety and environmental impact .

Properties

CAS No. |

5015-38-3 |

|---|---|

Molecular Formula |

C3H6BaNO4P |

Molecular Weight |

288.38 g/mol |

IUPAC Name |

barium(2+);2-cyanoethyl phosphate |

InChI |

InChI=1S/C3H6NO4P.Ba/c4-2-1-3-8-9(5,6)7;/h1,3H2,(H2,5,6,7); |

InChI Key |

JVBZVUCARVJMSX-UHFFFAOYSA-N |

SMILES |

C(COP(=O)([O-])[O-])C#N.[Ba+2] |

Canonical SMILES |

C(COP(=O)(O)O)C#N.[Ba] |

Key on ui other cas no. |

5015-38-3 |

Pictograms |

Irritant |

Synonyms |

Barium 2-Cyanoethyl Phosphate; Barium β-Cyanoethyl Phosphate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.